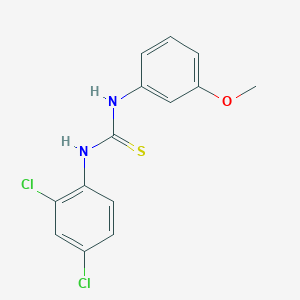
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea, also known as DCMU, is a herbicide that is widely used in the agricultural industry. It is a photosynthetic electron transport inhibitor that prevents the transfer of electrons from photosystem II to photosystem I, thereby blocking the production of ATP and NADPH, which are essential for plant growth and development.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea binds to the QB site of the D1 protein in photosystem II, which prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This results in the accumulation of reduced QA and the depletion of oxidized QB, which leads to the inhibition of electron transfer and the production of reactive oxygen species (ROS).
Biochemical and physiological effects:
This compound has been shown to cause photoinhibition, oxidative stress, and cell death in plants, algae, and cyanobacteria. It also affects the expression of genes involved in photosynthesis, stress response, and cell cycle regulation. This compound has been used to study the role of photosynthesis in plant growth and development, as well as the mechanisms of stress tolerance and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea is a potent and selective inhibitor of photosystem II, which makes it a valuable tool for studying the mechanisms of photosynthesis and photoinhibition. However, its use is limited by its toxicity and potential environmental hazards. This compound should be handled with care and disposed of properly to prevent contamination of the environment.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea. These include:
1. Development of new herbicides based on this compound analogs with improved efficacy and safety profiles.
2. Investigation of the mechanisms of this compound-induced photoinhibition and oxidative stress, and their implications for plant growth and development.
3. Study of the effects of this compound on the expression of stress-responsive genes and the regulation of cell cycle progression.
4. Exploration of the potential use of this compound as a therapeutic agent for cancer treatment, based on its ability to induce cell death and oxidative stress.
5. Development of new methods for the synthesis and purification of this compound, and the characterization of its chemical and physical properties.
In conclusion, this compound is a herbicide that has been extensively studied for its biochemical and physiological effects on plants, algae, and cyanobacteria. It is a potent and selective inhibitor of photosystem II, which makes it a valuable tool for studying the mechanisms of photosynthesis and photoinhibition. Further research is needed to explore the potential applications of this compound in various fields, and to develop new methods for its synthesis and purification.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3-methoxyaniline in the presence of a thiourea catalyst. The product is then purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its biochemical and physiological effects on plants, algae, and cyanobacteria. It has been used as a tool to investigate the mechanisms of photosynthesis, photoinhibition, and oxidative stress. This compound has also been used as a selective inhibitor of photosystem II in various experiments.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-11-4-2-3-10(8-11)17-14(20)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPZWRFWGOJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
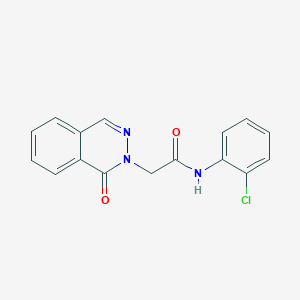

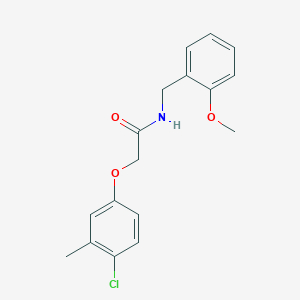

![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5772414.png)
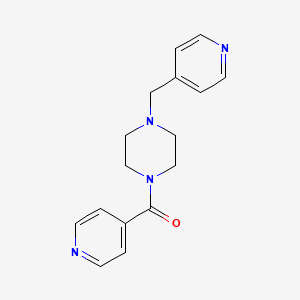
![3-[(4-chlorophenyl)thio]-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B5772429.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5772440.png)

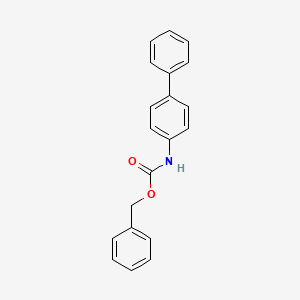
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)
![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)

![ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5772473.png)
